3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,2-oxazole-4-carboxylicacid 3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,2-oxazole-4-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18193106
InChI: InChI=1S/C21H18N2O5/c1-12(19-18(20(24)25)11-28-23-19)22-21(26)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,11-12,17H,10H2,1H3,(H,22,26)(H,24,25)
SMILES:
Molecular Formula: C21H18N2O5
Molecular Weight: 378.4 g/mol

3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,2-oxazole-4-carboxylicacid

CAS No.:

Cat. No.: VC18193106

Molecular Formula: C21H18N2O5

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,2-oxazole-4-carboxylicacid -

Specification

Molecular Formula C21H18N2O5
Molecular Weight 378.4 g/mol
IUPAC Name 3-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C21H18N2O5/c1-12(19-18(20(24)25)11-28-23-19)22-21(26)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,11-12,17H,10H2,1H3,(H,22,26)(H,24,25)
Standard InChI Key XLFBTSXXLPBQOV-UHFFFAOYSA-N
Canonical SMILES CC(C1=NOC=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Structural Characteristics

Molecular Composition

The compound’s molecular formula is C21H18N2O5, with a molecular weight of 378.4 g/mol. Its IUPAC name, 3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,2-oxazole-4-carboxylic acid, reflects three critical structural components:

  • Fmoc Protecting Group: A fluorenylmethoxycarbonyl moiety attached via a carbamate linkage. This group shields amino functionalities during synthesis and is cleaved under mild acidic conditions.

  • Oxazole Ring: A five-membered heterocycle containing one oxygen and one nitrogen atom. The oxazole enhances electronic stability and participates in π-π interactions, influencing the compound’s reactivity .

  • Carboxylic Acid Side Chain: Positioned at the 4-carbon of the oxazole, this group facilitates conjugation with amines or alcohols, enabling integration into larger peptides .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC21H18N2O5
Molecular Weight378.4 g/mol
CAS Number214139-28-3
IUPAC Name3-[1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,2-oxazole-4-carboxylic acid

Stereochemical and Electronic Features

The compound’s oxazole ring exhibits aromaticity, stabilizing the molecule through delocalized π-electrons. The Fmoc group’s planar fluorene system further contributes to rigidity, reducing undesired side reactions during peptide elongation . The ethyl linker between the Fmoc and oxazole allows conformational flexibility, optimizing spatial alignment during coupling reactions.

Synthesis and Manufacturing

Stepwise Synthesis Protocol

The synthesis involves sequential protection, coupling, and deprotection steps, as outlined in Scheme 1 of search result :

  • Fmoc Protection: A primary amine is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dimethylformamide (DMF) with N-methylmorpholine (NMM) as a base .

  • Oxazole Formation: Cyclization of β-ketoamides with ammonium acetate yields the oxazole core. This step often employs microwave-assisted heating to enhance reaction efficiency .

  • Carboxylic Acid Activation: The 4-carboxylic acid is activated using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or HATU, enabling peptide bond formation .

Table 2: Common Reagents in Synthesis

ReagentRoleSource
Fmoc-ClAmino group protection
PyBOP/HATUCarboxylic acid activation
PiperidineFmoc deprotection

Purification and Characterization

Crude product is purified via reverse-phase HPLC, with purity assessed by LC-MS. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, particularly the Fmoc group’s aromatic protons (δ 7.2–7.8 ppm) and oxazole protons (δ 8.1–8.3 ppm) .

Applications in Peptide Synthesis

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The compound serves as a building block in SPPS, where its Fmoc group is selectively removed using 20% piperidine in DMF. This orthogonal protection strategy allows iterative coupling of amino acids without disrupting existing peptide bonds .

Medicinal Chemistry Applications

  • Antimicrobial Peptides: Analogues of microcin B17 (MccB17) incorporating this oxazole derivative exhibit enhanced stability against proteolytic degradation .

  • Kinase Inhibitors: The oxazole’s electron-deficient ring mimics ATP’s adenine moiety, enabling competitive inhibition of kinase active sites .

Chemical Reactivity and Mechanisms

Deprotection Dynamics

The Fmoc group is cleaved via β-elimination under mild acids (e.g., trifluoroacetic acid), generating a dibenzofulvene intermediate. This reaction’s efficiency is pH-dependent, with optimal deprotection at pH 2–3.

Oxazole Ring Functionalization

Electrophilic aromatic substitution at the oxazole’s 5-position introduces halogens or nitro groups, enabling further derivatization. For example, bromination with N-bromosuccinimide (NBS) yields 5-bromo-oxazole intermediates for cross-coupling reactions .

ConditionStabilitySource
TemperatureStable up to 150°C
pH 7–9>90% stability after 24 hours
pH < 2 or pH > 10<10% stability after 1 hour

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